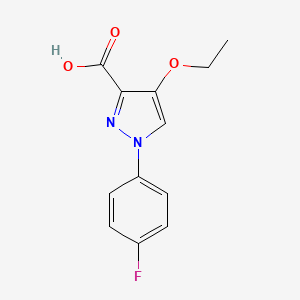

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

概要

説明

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an ethoxy group and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring or the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves cyclization reactions using appropriate precursors. Common solvents for these reactions include ethanol and methanol. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide to introduce functional groups.

- Reduction: Employing lithium aluminum hydride to modify the pyrazole ring or carboxylic acid group.

- Substitution Reactions: Facilitating nucleophilic substitutions to introduce different substituents on the pyrazole ring or fluorophenyl group.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly as an inhibitor of the Met kinase superfamily. This family of kinases is crucial for cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy and other diseases related to cell signaling pathways.

Medicine

The compound is under investigation for its therapeutic potential. Its ability to inhibit specific kinases suggests it could play a role in developing treatments for cancers where these pathways are dysregulated. Ongoing studies aim to elucidate its efficacy and safety profiles.

Industry

In industrial applications, this compound is being explored for its use in agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for developing herbicides or fungicides that can selectively target specific biological pathways in plants.

Case Study 1: Inhibition of Met Kinase

A study demonstrated that this compound effectively inhibits Met kinase activity in vitro. This inhibition was correlated with reduced cell proliferation in cancer cell lines expressing high levels of Met, suggesting its potential as a therapeutic agent against tumors driven by aberrant Met signaling.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the ethoxy and fluorophenyl groups led to compounds with improved potency against specific cancer cell lines, highlighting the importance of structural modifications in drug development.

作用機序

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the Met kinase superfamily, which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote tumor growth and metastasis .

類似化合物との比較

Similar Compounds

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound is also a Met kinase inhibitor with similar structural features but different substituents.

1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases: These compounds share the carboxylic acid functional group and have been studied for their antimicrobial and cytotoxic activities.

Uniqueness

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases makes it a valuable compound for therapeutic research and drug development .

生物活性

Overview

4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1172231-06-9) is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is CHFNO, and it has a molecular weight of 250.23 g/mol. This compound is characterized by a pyrazole ring with an ethoxy group and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of the Met kinase superfamily, which is involved in various cellular processes such as proliferation, survival, and differentiation. This inhibition can modulate several signaling pathways, making it a candidate for therapeutic applications in cancer and inflammatory diseases .

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant anti-inflammatory activity, suggesting its potential use in treating inflammatory conditions .

Anticancer Potential

The inhibition of the Met kinase superfamily suggests potential applications in oncology. The Met pathway is often dysregulated in various cancers, leading to increased cell proliferation and survival. By inhibiting this pathway, this compound may help in reducing tumor growth and enhancing the efficacy of existing cancer therapies .

Case Studies and Research Findings

Table 1: Biological Activity Summary

Case Study: Inhibition of COX Enzymes

In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds exhibited IC values comparable to standard anti-inflammatories like diclofenac sodium. The selectivity for COX-2 over COX-1 indicated a favorable safety profile, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Cancer Cell Lines

In vitro studies on cancer cell lines have shown that this compound effectively reduces cell viability through apoptosis induction mechanisms. The compound's ability to target the Met pathway suggests it could be developed further as an anticancer agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, pyrazole derivatives are often synthesized via condensation reactions of hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction. Reaction optimization may involve adjusting temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., palladium for cross-coupling). Evidence from similar compounds suggests that regioselectivity can be controlled by steric and electronic effects of substituents .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and ethoxy/fluorophenyl groups.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection.

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of analogous pyrazole-carboxylic acids (e.g., R factor = 0.072, data-to-parameter ratio = 14.3) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHFNO: 250.08 g/mol).

Q. How should this compound be stored to ensure stability, and what solvents are suitable for dissolution?

- Methodology : Store at room temperature in airtight containers protected from light. Solubility data for related compounds suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For long-term storage (>6 months), aliquot solutions and store at -20°C to prevent degradation .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved, particularly when R factors are elevated?

- Methodology : Use iterative refinement tools like SHELXL to adjust thermal parameters and occupancy factors. For high R values (e.g., >0.1), validate against alternative datasets (e.g., synchrotron radiation) and cross-check with spectroscopic data. Contradictions may arise from disorder in the ethoxy group; partial occupancy modeling or twin refinement (via SHELXL) can mitigate this .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazole ring of this compound?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH at position 3) direct electrophiles to the less electron-deficient positions (e.g., position 5).

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce steric hindrance during halogenation or nitration .

- Catalytic Systems : Use transition-metal catalysts (e.g., CuI) for controlled C-H functionalization, as seen in chlorophenyl-pyrazole derivatives .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Methodology :

- Prodrug Design : Convert the carboxylic acid to a more lipophilic ester (e.g., ethyl ester) for improved membrane permeability, then hydrolyze in vivo .

- Cosolvents : Use biocompatible solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~2.5) to improve solubility in buffer systems .

特性

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVFNZBVRWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。